molecular formula C20H19FN2O4S B2655548 (4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1251612-53-9

(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone

Cat. No. B2655548
CAS RN: 1251612-53-9
M. Wt: 402.44
InChI Key: ZSPCEVDQVFGGAG-UHFFFAOYSA-N
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Description

The compound “4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-ylamine” is a fluorinated building block . It has an empirical formula of C10H9FN2S and a molecular weight of 208.26 . Another related compound is “4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid” which has a chemical formula of C17H13FN2O3S and a weight average of 344.36 .


Molecular Structure Analysis

The SMILES string for “4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-ylamine” is Cc1cc(ccc1F)-c2csc(N)n2 . The InChI key for “4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid” is LKZZDHKJFDTYCH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The form of “4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-ylamine” is solid .

Scientific Research Applications

Synthesis and Structural Exploration

The synthesis of complex heterocycles like morpholino methanone derivatives involves multiple steps, including condensation and characterization through spectroscopic methods (IR, NMR, LC-MS) and X-ray diffraction. These compounds exhibit significant antiproliferative activity, and their molecular structures are often stabilized by hydrogen bonding, contributing to their stability and biological activity. Studies such as those conducted by Benaka Prasad et al. (2018) highlight the synthesis and structural exploration of novel bioactive heterocycles, providing insights into their potential applications in drug discovery and development S. Benaka Prasad, C. Anandakumar, A. Raghu, K. Raghava Reddy, M. Deepa Urs, S. Naveen, 2018.

Antiproliferative and Antitumor Activities

Morpholino methanone derivatives have been synthesized and evaluated for their antiproliferative and antitumor activities. For example, Zhi-hua Tang and W. Fu (2018) synthesized 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, showing significant inhibition against various cancer cell lines. This underscores the potential of such compounds in cancer therapy Zhi-hua Tang, W. Fu, 2018.

Antimicrobial Activity

Compounds like (4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone have been explored for their antimicrobial properties. Patil et al. (2011) synthesized a series of novel thiazolidin-4-one derivatives, including morpholino groups, showing moderate antibacterial and antifungal activities. These findings suggest the potential use of such compounds in addressing various microbial infections S. G. Patil, R. Bagul, M. S. Swami, N. Kotharkar, K. Darade, 2011.

Mechanistic Studies and Pharmacological Applications

Exploratory and mechanistic studies, such as the defluorination of aminofluorophenyl oxazolidinones, reveal intricate details about the reaction pathways and potential pharmacological applications of morpholino methanone derivatives. Research by Fasani et al. (2008) provides a deep dive into such mechanisms, offering a foundation for the development of new drugs based on these compounds E. Fasani, F. Tilocca, S. Protti, D. Merli, A. Albini, 2008.

Safety and Hazards

The safety information for “4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-ylamine” includes a GHS07 pictogram .

properties

IUPAC Name

[4-(4-fluoro-3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4S/c1-14-12-15(6-7-16(14)21)23-13-19(20(24)22-8-10-27-11-9-22)28(25,26)18-5-3-2-4-17(18)23/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPCEVDQVFGGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone

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